5-(Hydroxymethyl)-2-(propan-2-yl)phenyl acetate
Description
5-(Hydroxymethyl)-2-(propan-2-yl)phenyl acetate is an organic compound with a complex structure that includes a hydroxymethyl group, an isopropyl group, and a phenyl acetate moiety
Properties
CAS No. |
114649-68-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-2-propan-2-ylphenyl] acetate |
InChI |
InChI=1S/C12H16O3/c1-8(2)11-5-4-10(7-13)6-12(11)15-9(3)14/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
AVWBFLBVSNOJES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)CO)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-(propan-2-yl)phenyl acetate typically involves the esterification of 5-(Hydroxymethyl)-2-(propan-2-yl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-(propan-2-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-(propan-2-yl)phenyl acetate.
Reduction: 5-(Hydroxymethyl)-2-(propan-2-yl)phenol.
Substitution: 5-(Hydroxymethyl)-2-(propan-2-yl)-4-nitrophenyl acetate (nitration product).
Scientific Research Applications
5-(Hydroxymethyl)-2-(propan-2-yl)phenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-(propan-2-yl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl acetate moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-2-(propan-2-yl)phenol: Lacks the acetate ester group, making it less reactive in esterification reactions.
2-(Propan-2-yl)phenyl acetate: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding interactions.
5-(Hydroxymethyl)phenyl acetate: Lacks the isopropyl group, affecting its hydrophobic interactions.
Uniqueness
5-(Hydroxymethyl)-2-(propan-2-yl)phenyl acetate is unique due to the presence of both the hydroxymethyl and isopropyl groups, which enhance its reactivity and potential for various interactions. This combination of functional groups makes it a versatile compound for research and industrial applications.
Biological Activity
5-(Hydroxymethyl)-2-(propan-2-yl)phenyl acetate, also known as a derivative of phenolic compounds, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, antiviral, and anti-inflammatory properties. The information is drawn from diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C11H14O3
- Molecular Weight : 194.23 g/mol
This compound features a hydroxymethyl group attached to a phenyl ring, which is known to influence its biological activity significantly.
Antimicrobial Activity
Research indicates that derivatives of phenolic compounds exhibit notable antimicrobial properties. For instance:
- In Vitro Studies : A study demonstrated that phenolic compounds, including those similar to this compound, showed significant inhibitory effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM for different bacterial strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Antiviral Activity
The antiviral potential of phenolic compounds has been explored extensively:
- Mechanism of Action : Similar compounds have been shown to inhibit viral replication by targeting viral enzymes such as proteases and reverse transcriptases . This suggests that this compound may exhibit similar mechanisms.
Anti-inflammatory Properties
Phenolic compounds are also recognized for their anti-inflammatory effects:
- Case Study : A study highlighted the anti-inflammatory activity of related phenolic compounds in models of acute inflammation, showing a significant reduction in pro-inflammatory cytokines . This implies that this compound could possess similar properties.
Structure-Activity Relationship (SAR)
The biological activity of phenolic compounds often correlates with their structural features. For example:
- Hydroxymethyl Group : The presence of the hydroxymethyl group is critical for enhancing antimicrobial activity, as evidenced by comparative studies on various substituted phenols .
Case Studies
- Antimicrobial Efficacy : A study evaluating several phenolic derivatives found that those with electron-withdrawing groups exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .
- Antiviral Potential : Another investigation into the antiviral properties of chalcone derivatives revealed that certain structural modifications led to increased efficacy against HIV and other viruses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
